molecular formula C17H20N2O4S B3608942 N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide

N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B3608942
M. Wt: 348.4 g/mol
InChI Key: KRYJBCLCAPXDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide, also known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that regulates cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer. TAK-733 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of the MAPK pathway by binding to the ATP-binding site of the mitogen-activated protein kinase kinase (MEK) protein. MEK is a key component of the MAPK pathway and is responsible for activating downstream signaling molecules. By blocking MEK activity, this compound prevents the activation of the MAPK pathway and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a specific effect on cancer cells that have mutations in the BRAF gene. These mutations are present in approximately 50% of melanomas and 10% of colorectal cancers. This compound has been shown to selectively target these cancer cells and induce apoptosis (cell death) in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the MAPK pathway. However, this compound has some limitations, including its low solubility in water and its potential toxicity to non-cancerous cells.

Future Directions

There are several potential future directions for the use of N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide in cancer therapy. One direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further research is needed to understand the potential long-term effects of this compound on non-cancerous cells and to optimize its dosing and administration.
Conclusion
This compound is a promising small molecule inhibitor that targets the MAPK pathway and has shown potential as a treatment for various types of cancer. Its specific effect on cancer cells with BRAF mutations makes it a valuable tool for studying the role of the MAPK pathway in cancer growth and survival. Further research is needed to fully understand the potential of this compound in cancer therapy and to optimize its use in combination with other treatments.

Scientific Research Applications

N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various types of cancer, including melanoma, breast cancer, and pancreatic cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the MAPK pathway.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-17(18-13-15-7-5-11-23-15)14-6-4-8-16(12-14)24(21,22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYJBCLCAPXDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.